4-(2-羟乙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

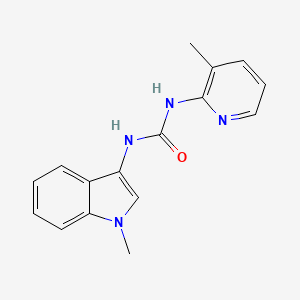

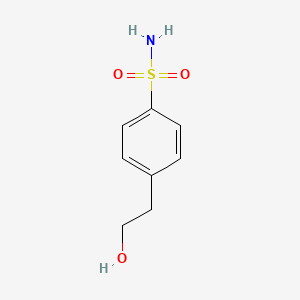

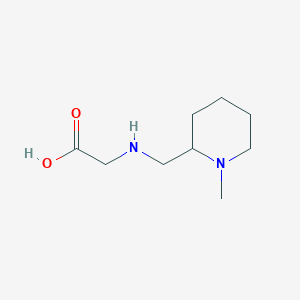

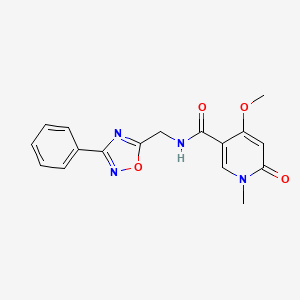

“4-(2-Hydroxyethyl)benzenesulfonamide” is an organic compound with the molecular formula C8H11NO3S . It is also known by other names such as 4-Toluenesulphonamide, 4- (2-Hydroxyéthyl)benzènesulfonamide, and 4- (2-Hydroxyethyl)benzolsulfonamid .

Synthesis Analysis

The synthesis of “4-(2-Hydroxyethyl)benzenesulfonamide” and its derivatives has been described in various studies . The synthesis often involves intramolecular cyclization rearrangement reactions .

Molecular Structure Analysis

The molecular structure of “4-(2-Hydroxyethyl)benzenesulfonamide” consists of a benzene ring attached to a sulfonamide group and a 2-hydroxyethyl group . The average mass of the molecule is 201.243 Da and the mono-isotopic mass is 201.045959 Da .

Physical And Chemical Properties Analysis

“4-(2-Hydroxyethyl)benzenesulfonamide” is a solid substance . It has a molecular weight of 201.25 .

科学研究应用

合成和抑制研究

犬尿氨酸 3-羟化酶抑制剂: 已发现 4-氨基-N-[4-[2-氟-5-(三氟甲基)苯基]-噻唑-2-基]苯磺酰胺等化合物是犬尿氨酸 3-羟化酶的高亲和力抑制剂,犬尿氨酸 3-羟化酶是犬尿氨酸途径中的关键酶,在研究神经元损伤中具有重要意义 (Röver 等人,1997).

碳酸酐酶抑制剂: 各种苯磺酰胺衍生物已显示出对碳酸酐酶同工酶的抑制作用,这与探索潜在抗癌剂和了解酶功能有关 (Gul 等人,2016).

化学合成和表征

固相合成应用: 聚合物负载的苯磺酰胺,例如 4-(2-取代腙基)苯磺酰胺,已用于各种化学转化和合成多种特权支架,展示了它们在化学合成中的多功能性 (Fülöpová & Soural,2015).

结构和分子分析: 4-氨基-N-(2-羟基-4-十五烷基亚苄基)苯磺酰胺的合成和表征提供了对分子结构的见解,这在药物设计和材料科学中至关重要 (Naganagowda & Petsom,2011).

光物理和光化学应用

癌症治疗的光动力疗法: 已合成并表征了新的苯磺酰胺衍生物组,用于光动力疗法,这是一种癌症治疗方法。它们的高单线态氧量子产率使它们在该医学应用中具有价值 (Pişkin 等人,2020).

药物设计的药效团元素: 2-羟烷基苯磺酰胺的合成证明了其作为药效团元素的重要性,这对于开发新的类药物化合物至关重要 (Singh 等人,2007).

环境分析

- 从土壤样品中进行微波辅助萃取: 研究表明,微波辅助萃取技术可有效从土壤中分离苯磺酰胺,表明它们在环境中的持久性以及需要监测其在环境中的含量 (Speltini 等人,2016).

安全和危害

未来方向

The future directions for “4-(2-Hydroxyethyl)benzenesulfonamide” and its derivatives could involve further exploration of their anticancer and antimicrobial activities . The compound’s ability to inhibit carbonic anhydrase IX, which is overexpressed in many solid tumors, makes it a promising target for the development of novel antiproliferative agents .

属性

IUPAC Name |

4-(2-hydroxyethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c9-13(11,12)8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2,(H2,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKHXKKLCRPAJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

829-71-0 |

Source

|

| Record name | 4-(2-Hydroxyethyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000829710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-HYDROXYETHYL)BENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT87HL547L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid](/img/structure/B2632217.png)

![3,4,7,9-tetramethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione](/img/structure/B2632219.png)

![N-(1,3-Benzothiazol-5-ylmethyl)-1-(5-oxaspiro[3.5]nonan-8-yl)methanamine;hydrochloride](/img/structure/B2632227.png)

![2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2632228.png)

![[3-Cyano-4-(morpholin-4-yl)phenyl]boronic acid](/img/structure/B2632232.png)